molecular formula C13H17NO4 B14958586 Ethyl 2-[(4-ethoxyphenyl)formamido]acetate

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate

Katalognummer: B14958586
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: AQYULNLYHBFGIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate is an organic compound with a molecular formula of C13H17NO4 It is a derivative of phenylformamide and is characterized by the presence of an ethoxy group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-ethoxyphenyl)formamido]acetate typically involves the reaction of ethyl bromoacetate with 4-ethoxyaniline in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the phenyl ring. The reaction is carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenylformamide derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-[(4-ethoxyphenyl)formamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-[(4-methoxyphenyl)formamido]acetate: Similar in structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-formamido-α-oxothiazol-4-acetate: Contains a thiazole ring instead of a phenyl ring.

    Ethyl (4-methoxyphenyl)acetate: Lacks the formamido group.

Uniqueness

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate is unique due to the presence of both the ethoxy group and the formamido group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C13H17NO4

Molekulargewicht

251.28 g/mol

IUPAC-Name

ethyl 2-[(4-ethoxybenzoyl)amino]acetate

InChI

InChI=1S/C13H17NO4/c1-3-17-11-7-5-10(6-8-11)13(16)14-9-12(15)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)

InChI-Schlüssel

AQYULNLYHBFGIB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.